molecular formula C10H10F3N5O2 B11089923 3-amino-3-imino-2-{(E)-[4-(trifluoromethoxy)phenyl]diazenyl}propanamide

3-amino-3-imino-2-{(E)-[4-(trifluoromethoxy)phenyl]diazenyl}propanamide

Cat. No.: B11089923
M. Wt: 289.21 g/mol
InChI Key: IHSMBCPZSQWVRV-UHFFFAOYSA-N
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Description

“3-AMINO-3-IMINO-2-{(E)-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1-DIAZENYL}PROPANAMIDE” is a synthetic organic compound characterized by its unique molecular structure. This compound features an amino group, an imino group, and a diazenyl group attached to a propanamide backbone, with a trifluoromethoxyphenyl substituent. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-AMINO-3-IMINO-2-{(E)-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1-DIAZENYL}PROPANAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the diazenyl group: This can be achieved through the reaction of an appropriate aryl amine with nitrous acid, followed by coupling with a suitable diazonium salt.

    Introduction of the trifluoromethoxy group: This step may involve the use of trifluoromethoxybenzene derivatives under specific conditions to introduce the trifluoromethoxyphenyl group.

    Formation of the propanamide backbone: This can be synthesized through standard amide formation reactions, such as the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, catalysis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“3-AMINO-3-IMINO-2-{(E)-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1-DIAZENYL}PROPANAMIDE” can undergo various chemical reactions, including:

    Oxidation: The amino and imino groups can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The diazenyl group can be reduced to form hydrazine derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, “3-AMINO-3-IMINO-2-{(E)-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1-DIAZENYL}PROPANAMIDE” can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential pharmacological activities. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.

Industry

In the industrial sector, such compounds can be used in the development of new materials, dyes, and agrochemicals. Their unique chemical properties can be exploited to create products with specific desired characteristics.

Mechanism of Action

The mechanism of action of “3-AMINO-3-IMINO-2-{(E)-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1-DIAZENYL}PROPANAMIDE” would depend on its specific biological target. Generally, compounds with diazenyl groups can interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)aniline: A simpler compound with a trifluoromethoxy group attached to an aniline.

    Diazenyl derivatives: Compounds with similar diazenyl groups, such as azobenzenes.

    Propanamide derivatives: Compounds with similar propanamide backbones, such as N-substituted propanamides.

Uniqueness

“3-AMINO-3-IMINO-2-{(E)-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1-DIAZENYL}PROPANAMIDE” is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the trifluoromethoxy group can significantly influence its pharmacokinetic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H10F3N5O2

Molecular Weight

289.21 g/mol

IUPAC Name

3-amino-3-imino-2-[[4-(trifluoromethoxy)phenyl]diazenyl]propanamide

InChI

InChI=1S/C10H10F3N5O2/c11-10(12,13)20-6-3-1-5(2-4-6)17-18-7(8(14)15)9(16)19/h1-4,7H,(H3,14,15)(H2,16,19)

InChI Key

IHSMBCPZSQWVRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC(C(=N)N)C(=O)N)OC(F)(F)F

Origin of Product

United States

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